molecular formula C15H25Cl3N2O B2823844 (5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride CAS No. 1050502-90-3

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2823844
CAS No.: 1050502-90-3
M. Wt: 355.73
InChI Key: OPKNXISAQVFTNC-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride is a chemical compound with a wide range of applications in various fields of scientific research and industry. It is known for its unique structure, which includes a piperidine ring, a benzyl group, and a chloroethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride typically involves the reaction of 5-chloro-2-ethoxybenzyl chloride with piperidin-4-ylmethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyl derivatives, while substitution reactions can produce a variety of substituted benzylamines .

Scientific Research Applications

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

    Benzylamines: Other benzylamine derivatives with different substituents may have comparable chemical properties

Uniqueness

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride is unique due to its specific combination of a chloroethoxybenzyl group and a piperidinylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O.2ClH/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12;;/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKNXISAQVFTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050502-90-3
Record name [(5-chloro-2-ethoxyphenyl)methyl][(piperidin-4-yl)methyl]amine dihydrochloride
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